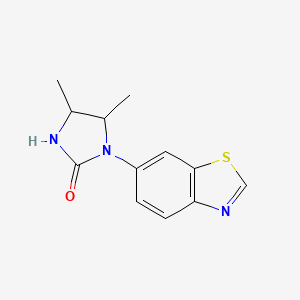
N-Boc-1-(iodomethyl)cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-1-(iodomethyl)cyclopropanamine is a chemical compound with the molecular formula C10H18INO2. It is a derivative of carbamate, featuring a tert-butyl group, an iodomethyl group, and a cyclopropyl ring. This compound is of interest in various fields of scientific research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Boc-1-(iodomethyl)cyclopropanamine can be synthesized through a multi-step process. One common method involves the reaction of 3-(tert-butoxycarbonylamino)-1-propanol with triphenylphosphine and iodine. The reaction typically occurs under inert atmosphere conditions, such as nitrogen or argon, and at low temperatures to prevent decomposition .
Industrial Production Methods
While specific industrial production methods for tert-butyl[1-(iodomethyl)cyclopropyl]carbamate are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Boc-1-(iodomethyl)cyclopropanamine undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction to form hydrocarbons.
Cyclization Reactions: The cyclopropyl ring can participate in ring-opening or ring-expansion reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of new carbamate derivatives with different functional groups.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrocarbons or alcohols.
Scientific Research Applications
N-Boc-1-(iodomethyl)cyclopropanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl[1-(iodomethyl)cyclopropyl]carbamate involves its interaction with molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The cyclopropyl ring and iodomethyl group play crucial roles in its reactivity and specificity towards different targets .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3-iodopropyl)carbamate: Similar structure but with a propyl chain instead of a cyclopropyl ring.
Tert-butyl (1-cyclopropyl-1H-imidazol-4-yl)carbamate: Contains an imidazole ring instead of an iodomethyl group.
Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate: Features a hydroxymethyl group instead of an iodomethyl group.
Uniqueness
N-Boc-1-(iodomethyl)cyclopropanamine is unique due to the presence of both the cyclopropyl ring and the iodomethyl group. This combination imparts distinct reactivity and potential for diverse chemical transformations, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C9H16INO2 |
|---|---|
Molecular Weight |
297.13 g/mol |
IUPAC Name |
tert-butyl N-[1-(iodomethyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C9H16INO2/c1-8(2,3)13-7(12)11-9(6-10)4-5-9/h4-6H2,1-3H3,(H,11,12) |
InChI Key |
OUSOUAPLKCOLLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-(aminomethyl)-N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide](/img/structure/B8309521.png)
![2-[2-(4-Methylthiophenyl)ethoxy]ethanol](/img/structure/B8309522.png)





